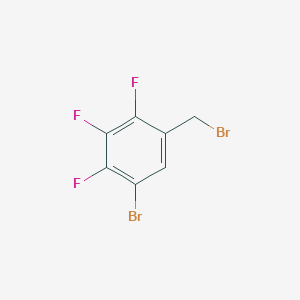

5-Bromo-2,3,4-trifluorobenzyl bromide

説明

Contextualization of Halogenated Benzyl (B1604629) Bromides as Key Synthetic Intermediates

Halogenated benzyl bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a bromomethyl group. The presence of the benzyl bromide moiety provides a reactive handle for a variety of nucleophilic substitution and cross-coupling reactions. This reactivity makes them invaluable intermediates in the construction of more complex molecules. The specific nature and position of the halogen substituents on the aromatic ring can be used to fine-tune the electronic properties and reactivity of the molecule, allowing for selective transformations at different positions.

Overview of the Strategic Importance of 5-Bromo-2,3,4-trifluorobenzyl Bromide as a Versatile Building Block

This compound is a strategically important building block due to the presence of two distinct reactive sites: the bromomethyl group and the bromo-substituted carbon on the aromatic ring. This dual functionality allows for sequential and selective reactions, providing a pathway to a wide range of complex, highly substituted aromatic compounds. The trifluorinated core of the molecule offers the inherent benefits of fluorination, making it an attractive starting material for the synthesis of novel compounds with potential applications in various fields of chemical research.

Scope and Academic Relevance of Research on this compound

Research involving this compound and its isomers is primarily focused on its application as an intermediate in the synthesis of complex organic molecules. While detailed academic studies specifically on this compound are not abundant, the broader research into fluorinated and brominated building blocks underscores its potential utility. The academic relevance lies in its ability to serve as a scaffold for the development of new synthetic methodologies and the creation of novel compounds for biological screening and materials science applications. The study of its reactivity and the development of efficient synthetic routes to and from this compound are of significant interest to the organic synthesis community.

Physicochemical Properties of Related Compounds

| Property | Value for 3,4,5-Trifluorobenzyl Bromide |

| Molecular Formula | C7H4BrF3 |

| Molecular Weight | 225.01 g/mol |

| Appearance | Light yellow to brown clear liquid |

| Boiling Point | 46 °C at 1 mmHg |

| Density | 1.71 g/mL |

| Refractive Index | n20/D 1.51 |

Data sourced from chemical supplier information for the isomer 3,4,5-Trifluorobenzyl bromide. chemimpex.com

Spectroscopic Data for a Related Precursor

Spectroscopic analysis of precursor molecules is crucial for confirming their structure. For instance, 5-Bromo-1,2,3-trifluorobenzene, a potential precursor to the title compound, has been characterized using various NMR techniques.

| Nucleus | Description of Spectrum |

| ¹H NMR | A single scan can acquire the proton spectrum, which can be further clarified by ¹⁹F decoupling. |

| ¹³C NMR | The spectrum can be simplified by decoupling both ¹H and ¹⁹F nuclei to resolve all expected carbon resonances as singlets. |

| ¹⁹F NMR | The spectrum shows the expected resonances for the fluorine atoms, with multiplicities defined by fluorine-fluorine couplings. |

NMR data for 5-Bromo-1,2,3-trifluorobenzene. magritek.com

Structure

2D Structure

特性

IUPAC Name |

1-bromo-5-(bromomethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-2-3-1-4(9)6(11)7(12)5(3)10/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCKVKZOEJNUBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2,3,4 Trifluorobenzyl Bromide

Strategies for Precursor Synthesis Leading to the 2,3,4-Trifluorobenzyl Moiety

The creation of the 2,3,4-trifluorobenzyl framework is a critical stage, for which several synthetic strategies can be employed. These often begin with a commercially available, appropriately substituted benzene (B151609) ring and involve a series of functional group interconversions to build the desired benzyl (B1604629) structure. The presence of multiple fluorine atoms influences the reactivity of the aromatic ring and must be considered in the selection of reaction conditions.

A primary route to the 2,3,4-trifluorobenzyl moiety involves the reduction of 2,3,4-trifluorobenzaldehyde. This aldehyde can be synthesized through the formylation of 1-bromo-2,3,4-trifluorobenzene. This is commonly achieved via a lithium-halogen exchange reaction at low temperatures, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Once the aldehyde is obtained, it can be readily reduced to the corresponding 2,3,4-trifluorobenzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reducing agent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. The reaction is generally clean and provides high yields of the desired benzyl alcohol.

| Step | Reactants | Reagents/Solvents | Typical Conditions | Product |

| Formylation | 1-Bromo-2,3,4-trifluorobenzene | n-BuLi, DMF, THF | -78 °C to RT | 2,3,4-Trifluorobenzaldehyde |

| Reduction | 2,3,4-Trifluorobenzaldehyde | NaBH₄, Methanol | 0 °C to RT | 2,3,4-Trifluorobenzyl alcohol |

An alternative pathway to 2,3,4-trifluorobenzyl alcohol proceeds through the corresponding carboxylic acid derivative. 2,3,4-Trifluorobenzoic acid can be converted to its more reactive acid chloride, 2,3,4-trifluorobenzoyl chloride, using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

The subsequent reduction of the acyl chloride to the benzyl alcohol can be achieved using a hydride reducing agent. Sodium borohydride is also suitable for this reduction, often in a solvent such as tetrahydrofuran (B95107) (THF). This two-step process, from carboxylic acid to benzyl alcohol, offers a robust alternative to the aldehyde reduction route. google.com

| Step | Starting Material | Reagents/Solvents | Typical Conditions | Product |

| Chlorination | 2,3,4-Trifluorobenzoic acid | SOCl₂ or (COCl)₂ | Reflux | 2,3,4-Trifluorobenzoyl chloride |

| Reduction | 2,3,4-Trifluorobenzoyl chloride | NaBH₄, THF | 0 °C to RT | 2,3,4-Trifluorobenzyl alcohol |

The synthesis of the key precursor, 1-bromo-2,3,4-trifluorobenzene, is a crucial initial step for several synthetic routes. This compound can be prepared from 1,2,3-trifluorobenzene (B74907) through electrophilic bromination. However, due to the deactivating effect of the fluorine atoms, this reaction requires a potent brominating system. A common method involves the use of bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

Alternatively, a Sandmeyer-type reaction starting from 2,3,4-trifluoroaniline (B1293922) offers another viable route. The aniline (B41778) is first diazotized using sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution to introduce the bromine atom onto the aromatic ring. This method provides good regiochemical control.

Direct Bromination Protocols for Benzyl Bromide Formation

With the appropriately substituted benzyl precursor in hand, the final step is the introduction of the benzylic bromide. This transformation can be achieved through different protocols, either by direct halogenation of a toluene (B28343) analogue or by the conversion of a benzyl alcohol.

Should 5-bromo-2,3,4-trifluorotoluene be available, its conversion to the corresponding benzyl bromide can be accomplished via a free-radical bromination reaction. This method typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually conducted in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) under reflux or photochemical initiation. The selectivity for benzylic bromination over aromatic bromination is a key advantage of this method.

| Starting Material | Reagents/Solvents | Conditions | Product |

| 5-Bromo-2,3,4-trifluorotoluene | NBS, AIBN, CCl₄ | Reflux, light irradiation | 5-Bromo-2,3,4-trifluorobenzyl bromide |

A more common and generally higher-yielding method for the synthesis of benzyl bromides is the conversion of the corresponding benzyl alcohol. Several reagents are effective for this transformation. Phosphorus tribromide (PBr₃) is a classic and efficient reagent for converting primary and secondary alcohols to alkyl bromides. The reaction is typically carried out in an inert solvent such as diethyl ether or dichloromethane (B109758) at low temperatures.

Another widely used and mild method is the Appel reaction, which involves the use of a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). This reaction proceeds under neutral conditions and is known for its high yields and compatibility with a wide range of functional groups. The use of NBS and PPh₃ in a solvent like dichloromethane or THF at room temperature provides a rapid and efficient conversion of 2,3,4-trifluorobenzyl alcohol to 2,3,4-trifluorobenzyl bromide.

| Starting Material | Reagents/Solvents | Typical Conditions | Product |

| 2,3,4-Trifluorobenzyl alcohol | PBr₃, Diethyl ether | 0 °C to RT | 2,3,4-Trifluorobenzyl bromide |

| 2,3,4-Trifluorobenzyl alcohol | NBS, PPh₃, CH₂Cl₂ | 0 °C to RT | 2,3,4-Trifluorobenzyl bromide |

Optimization of Reaction Conditions for Bromination Efficiency

The efficiency of the synthesis of this compound, primarily through the bromination of 5-bromo-2,3,4-trifluorotoluene, is highly dependent on the careful optimization of reaction conditions. The key transformation involves a free radical substitution at the benzylic position. Achieving high yield and selectivity requires fine-tuning several parameters to favor the desired product over potential side reactions, such as further bromination or aromatic substitution.

Key parameters that are typically optimized include the choice of brominating agent, initiator, solvent, temperature, and reaction time. N-Bromosuccinimide (NBS) is a commonly employed reagent for benzylic brominations as it can maintain a low, constant concentration of bromine radicals, which helps to suppress competing electrophilic aromatic bromination. The reaction is typically initiated using either UV light (photobromination) or a radical initiator like azobisisobutyronitrile (AIBN).

Optimization studies on similar benzylic brominations have shown that the choice of solvent is critical. Non-polar solvents such as carbon tetrachloride (CCl4) have been traditionally used, though safer alternatives are now preferred. researchgate.net The reaction temperature must be carefully controlled; it needs to be high enough to facilitate radical initiation and propagation but low enough to prevent side reactions and decomposition of the desired product. The molar ratio of the toluene substrate to the brominating agent is also a crucial factor to control the degree of bromination and avoid the formation of di- or tri-brominated byproducts.

A systematic approach to optimization, as demonstrated in various benzylic bromination studies, involves varying one parameter while keeping others constant to determine its effect on yield and purity. nih.gov For instance, screening different initiators or adjusting the intensity of the light source in photochemical reactions can significantly impact reaction rates and selectivity. researchgate.net

Table 1: Key Parameters for Optimization of Benzylic Bromination

| Parameter | Variable | Objective | Potential Issues |

| Brominating Agent | NBS, Dibromodimethylhydantoin, Br2 | Maximize selectivity for benzylic position | Aromatic bromination, over-bromination |

| Initiator | UV light (e.g., 405 nm LEDs), AIBN, Benzoyl peroxide | Achieve efficient radical chain initiation | Degradation of reactants/products |

| Solvent | CCl4, Acetonitrile (B52724), Dichloromethane | Solubilize reactants, facilitate heat transfer | Polarity can influence reaction pathway |

| Temperature | 20-80 °C | Control reaction rate and selectivity | Increased side reactions at higher temperatures |

| Reactant Ratio | Substrate:NBS ratio (e.g., 1:1.1) | Ensure complete conversion, minimize byproducts | Excess NBS can lead to dibromination |

Scalability and Process Development in Academic and Industrial Contexts

The transition from laboratory-scale batches to industrial-scale production of this compound presents significant challenges, including safety, heat management, and consistent product quality. Continuous flow chemistry offers a compelling solution to these issues, enabling safer, more efficient, and scalable manufacturing. nih.govnih.gov

In a continuous flow setup for benzylic bromination, solutions of the starting material (5-bromo-2,3,4-trifluorotoluene) and the brominating agent (e.g., NBS) are continuously pumped and mixed before entering a reactor. apolloscientific.co.uk For photochemical reactions, this reactor can be a tube or a plate made of a transparent material, irradiated by a light source such as LEDs, to initiate the radical reaction. researchgate.net

The advantages of this approach are numerous:

Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents like bromine.

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for precise and efficient temperature control, preventing thermal runaway and reducing the formation of byproducts. nih.gov

Scalability: Production can be scaled up by either running the flow system for longer periods ("scaling out") or by using multiple reactors in parallel. This avoids the complex and often non-linear challenges of scaling up batch reactors. researchgate.net

Process Control: Parameters such as residence time, temperature, and reactant ratios can be precisely controlled, leading to higher consistency and product purity. nih.gov

For example, a process could be designed where the toluene derivative and a bromine source are mixed and pumped through a photochemical flow reactor to generate the benzyl bromide. apolloscientific.co.uk This methodology has been successfully applied to scale up the synthesis of various benzyl bromides, with some processes achieving production rates of several kilograms over a few weeks by running the reactor continuously. apolloscientific.co.uk

Optimizing yield and enhancing purity are central goals in both academic and industrial process development for this compound. These objectives are achieved through a combination of optimizing reaction conditions and implementing effective purification strategies.

Yield Optimization: Maximizing the conversion of the starting material to the desired product involves systematically refining the reaction parameters identified during initial studies. In a batch process, this includes adjusting the molar ratios of reactants to find the sweet spot that maximizes conversion without promoting over-bromination. nih.gov Temperature and reaction time are also critical; running the reaction to completion without allowing for product degradation is key.

In a continuous flow system, yield optimization focuses on adjusting flow rates (which determines residence time) and temperature. researchgate.net Longer residence times can increase conversion but may also lead to lower yields due to byproduct formation if not carefully managed. researchgate.net The development of such processes has demonstrated that remarkable productivity can be achieved by fine-tuning these conditions. researchgate.net

Purity Enhancement: High purity is essential, particularly if the compound is an intermediate for pharmaceutical applications. Strategies for enhancement include:

Selective Reaction Conditions: The most effective strategy is to prevent the formation of impurities in the first place. This is achieved by optimizing for chemo- and regioselectivity, as discussed previously, to minimize the formation of isomers or over-brominated products.

In-line Quenching and Workup: In flow synthesis, quenching reagents can be introduced into the stream immediately after the reactor to stop the reaction and neutralize byproducts, preventing further unwanted reactions during workup.

Purification Techniques: After the reaction, standard purification methods are employed. This can include washing the crude product with a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine, followed by aqueous washes. The final purification is typically achieved through recrystallization or distillation, depending on the physical properties of the product. For industrial scale, developing an efficient crystallization process that effectively removes key impurities is often a critical step. nih.gov

Reactivity and Mechanistic Investigations of 5 Bromo 2,3,4 Trifluorobenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic position of 5-Bromo-2,3,4-trifluorobenzyl bromide is the primary site of its reactivity, making it a valuable substrate for nucleophilic substitution reactions. These reactions can proceed through two primary mechanistic routes: the unimolecular (SN1) pathway, which involves a carbocation intermediate, or the bimolecular (SN2) pathway, which occurs via a single concerted step. youtube.com For benzyl (B1604629) halides, both pathways are plausible and often compete. researchgate.net The SN1 mechanism is favored by factors that stabilize the intermediate benzyl carbocation, while the SN2 mechanism is favored by unhindered substrates and strong nucleophiles. youtube.comyoutube.com

In the case of this compound, the presence of three strongly electronegative fluorine atoms on the aromatic ring exerts a significant electron-withdrawing inductive effect. This effect destabilizes the formation of a positive charge at the benzylic carbon, thus disfavoring the SN1 pathway. Consequently, nucleophilic attack at the benzylic carbon of this compound is more likely to proceed via an SN2 mechanism. researchgate.net This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral, in a single, rate-determining step. youtube.com

This compound serves as an effective alkylating agent for a wide array of nucleophiles. The carbon-bromine bond at the benzylic position is polarized, rendering the carbon electrophilic and susceptible to attack by electron-rich species like amines, thiols, and alcohols.

Amines: Primary and secondary amines react readily with this compound to form the corresponding secondary and tertiary amines, respectively. This N-alkylation is a cornerstone of synthetic organic chemistry for building more complex nitrogen-containing molecules. researchgate.net The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct.

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and react efficiently to displace the bromide, forming thioethers (sulfides). nih.gov The para-fluoro-thiol reaction, a type of nucleophilic aromatic substitution, highlights the high reactivity of fluorinated aromatics with thiol nucleophiles, and similar principles apply to benzylic substitutions. rsc.org

Alcohols: Alcohols, particularly in their deprotonated alkoxide form, react with benzyl bromides in a classic Williamson ether synthesis. masterorganicchemistry.com This SN2 reaction is a versatile and widely used method for preparing ethers. libretexts.orgorganic-chemistry.org The reaction can be performed using a strong base like sodium hydride (NaH) to generate the alkoxide in situ, or with milder bases such as silver oxide (Ag₂O) for more sensitive substrates. organic-chemistry.org

The following table summarizes the alkylation reactions with these nucleophiles.

Table 1: Alkylation Reactions of this compound

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | Secondary Benzylamine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Thiol (R-SH) | Thioether | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., EtOH, DMF) |

The alkylation capabilities of this compound are instrumental in the synthesis of various functionalized molecules.

Ethers: The Williamson ether synthesis provides a reliable route to a diverse range of ethers. masterorganicchemistry.com By reacting this compound with a chosen alcohol or phenol (B47542) in the presence of a base, the corresponding 5-bromo-2,3,4-trifluorobenzyl ether is formed. organic-chemistry.orgorganic-chemistry.org This reaction is fundamental for installing a protected hydroxyl group or for creating building blocks in medicinal chemistry.

Thioethers: Analogous to ether formation, the reaction with thiols yields stable thioethers. This reaction is often rapid and high-yielding due to the high nucleophilicity of sulfur. nih.gov These sulfur-containing compounds are significant in materials science and drug discovery.

Nitrogen-Containing Heterocycles: Many nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals, can be synthesized or functionalized using benzyl bromides. nih.govopenmedicinalchemistryjournal.com For example, the nitrogen atom in heterocycles like pyrrole, imidazole, or triazole can act as a nucleophile, attacking the benzylic carbon of this compound to form an N-benzylated heterocycle. researchgate.net This functionalization can significantly alter the biological activity of the parent heterocycle. nih.gov

The kinetics of the nucleophilic substitution of benzyl bromides are highly dependent on the substituents on the aromatic ring. researchgate.net For an SN1 reaction, the rate is determined by the stability of the carbocation intermediate. Electron-donating groups would accelerate the reaction by stabilizing this cation, while electron-withdrawing groups would decelerate it. For an SN2 reaction, the rate is influenced by steric hindrance at the reaction center and the electronic effects on the transition state.

In the case of this compound, the three fluorine atoms are strongly electron-withdrawing. This has two key consequences:

SN1 Pathway Inhibition: The formation of the benzylic carbocation is energetically unfavorable due to the powerful inductive withdrawal of electron density from the ring and, consequently, from the benzylic carbon. This significantly increases the activation energy for the SN1 pathway, making it kinetically very slow.

SN2 Pathway Favorability: While electron-withdrawing groups can slightly slow SN2 reactions by removing electron density from the reaction center, this effect is generally less pronounced than the destabilization of a carbocation. Computational studies suggest that the SN2 reactivity of benzylic compounds is primarily governed by the electrostatic interaction between the reacting fragments. researchgate.net Therefore, the SN2 mechanism remains the dominant and kinetically favorable pathway for this substrate.

Thermodynamically, the formation of C-N, C-O, and C-S bonds in these substitution reactions is generally favorable, as these bonds are typically more stable than the C-Br bond being broken.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental in organic synthesis for the creation of carbon-carbon bonds. This compound offers two potential sites for such reactions, allowing for selective functionalization depending on the chosen catalytic system and reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The target molecule can, in principle, react at either the aryl bromide or the benzyl bromide position.

The Suzuki-Miyaura coupling , which pairs organoboron compounds with organic halides, has been successfully applied to benzylic halides. nih.govnih.govresearchgate.net This reaction typically utilizes a palladium catalyst and a base to couple benzyl bromides with arylboronic acids or their derivatives, forming diarylmethane structures. nih.govlookchem.com For this compound, a Suzuki coupling at the benzylic position would be expected, though reaction at the more electron-deficient aryl bromide site is also a possibility that can be favored under specific catalytic conditions. The choice of ligand and base is crucial in directing the selectivity and achieving high yields. nih.govresearchgate.net

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This reaction is typically applied to sp²-hybridized carbons, suggesting that the aryl bromide of this compound would be the reactive site. mdpi.com The reaction results in the formation of a new carbon-carbon bond at the vinylic position of the alkene. organic-chemistry.org While challenging, Heck-type reactions involving sp³-hybridized carbons, such as alkyl bromides, have also been developed, sometimes proceeding through radical intermediates. beilstein-journals.orgnih.gov

The Sonogashira coupling is a method to form a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This reaction would be expected to occur at the aryl bromide position of the target compound. Recent advancements have led to the development of copper-free Sonogashira protocols that can proceed under mild conditions, even in aqueous media. pitt.eduresearchgate.net While typically used for aryl halides, couplings involving benzylic bromides have also been reported, expanding the reaction's utility. nih.gov

| Reaction | Substrate Type | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Benzyl Bromide | Potassium Aryltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ / THF/H₂O | High | nih.gov |

| Suzuki-Miyaura | Heteroaryl Benzylic Bromide | Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ / DMF (Microwave) | Variable | nih.gov |

| Heck | Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | Base required | High | organic-chemistry.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Amine Base | Good | organic-chemistry.org |

| Sonogashira | Benzyl Bromide | Lithium Acetylide | [Pd(μ-I)PtBu₃]₂ | Toluene (B28343) | Excellent | nih.gov |

Achieving high efficiency and, crucially, selectivity between the two bromide sites of this compound necessitates the development of advanced catalytic systems. Research on related substrates has shown that ligand selection is paramount. For instance, bulky, electron-rich phosphine (B1218219) ligands such as NiXantPhos have proven effective in challenging palladium-catalyzed arylations of C–H bonds adjacent to sulfur atoms, a transformation that requires a highly active catalyst. nih.govorganic-chemistry.org Similarly, tetraphosphine ligands have been shown to form highly stable and active palladium catalysts capable of facilitating Suzuki couplings of benzylic halides at very low catalyst loadings. lookchem.com

Dual catalytic systems, which employ two distinct metal catalysts to activate different coupling partners, represent another frontier. nih.gov Such a system could potentially be designed to selectively activate either the aryl bromide (e.g., with a nickel catalyst) or the benzyl bromide (e.g., with a cobalt co-catalyst) of the target molecule, allowing for controlled, stepwise functionalization. nih.gov The development of phosphine-free catalyst systems, which offer advantages in terms of cost and air stability, is also an active area of research for reactions like the Heck and Suzuki couplings. organic-chemistry.org These novel systems are key to overcoming challenges like catalyst deactivation and competing side reactions, thereby improving yields and selectivity for complex substrates like this compound.

Radical Reactions and Reductive Transformations

The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, suggesting a propensity for radical-mediated reactions. This reactivity is analogous to that of compounds like 4-nitrobenzyl bromide, which can react via anion-radical mechanisms, particularly with soft bases, to form dimerized products like 1,2-bis(4-nitrophenyl)ethane. researchgate.net The presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring could similarly stabilize a radical or radical anion intermediate formed from this compound.

Furthermore, some palladium-catalyzed Heck-type reactions involving secondary alkyl bromides are believed to proceed through the formation of an alkyl radical intermediate. beilstein-journals.org This opens up pathways for the target compound to participate in reactions beyond traditional two-electron cross-coupling cycles. Reductive transformations, such as the complete removal of one or both bromine atoms (hydrodehalogenation), could also be achieved using various reducing agents or catalytic hydrogenation, providing a route to trifluorotoluene derivatives.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the precise reaction pathways of this compound is essential for optimizing existing transformations and designing new ones. This is achieved through a combination of spectroscopic monitoring of reactions in real-time and high-level computational modeling.

The progress of reactions involving this compound can be meticulously tracked using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Due to the presence of fluorine, ¹⁹F NMR is an invaluable tool for monitoring changes at the aromatic ring. magritek.com Any reaction at the aryl bromide position would cause a significant shift in the signals of the adjacent fluorine atoms.

Simultaneously, ¹H NMR can track the disappearance of the benzylic CH₂Br protons (a singlet) as the reaction proceeds at the benzylic site. magritek.com ¹³C NMR, especially with ¹H and ¹⁹F decoupling, can resolve the signals for each carbon atom, allowing for clear identification of products and intermediates. magritek.com In-situ monitoring using these NMR techniques, along with infrared (IR) spectroscopy to follow changes in vibrational modes, allows for the detection of transient intermediates and provides kinetic data crucial for mechanistic elucidation.

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into reaction mechanisms where experimental detection of intermediates is difficult. For this compound, computational studies could be employed to model the competing pathways in palladium-catalyzed cross-coupling reactions.

By calculating the energy profiles, researchers can determine the activation barriers for oxidative addition at the C(sp²)-Br bond versus the C(sp³)-Br bond. These calculations can help rationalize the observed selectivity under different catalytic conditions. Furthermore, computational models can be used to visualize the three-dimensional structures of transition states and reaction intermediates, revealing the subtle electronic and steric effects of the fluorine substituents and the catalyst's ligands on the reaction's course. Such studies are instrumental in understanding the fundamental principles governing the compound's reactivity and in the rational design of more efficient and selective catalysts. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-Bromo-2,3,4-trifluorobenzyl bromide, a multi-nuclear approach is employed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two main signals. The benzylic protons of the -CH₂Br group would appear as a singlet, typically in the range of δ 4.5-5.0 ppm. The exact chemical shift is influenced by the electron-withdrawing effects of the adjacent bromine atom and the trifluorinated aromatic ring. The aromatic region would display a single proton signal, corresponding to the hydrogen atom at the C-6 position. This proton would likely appear as a multiplet due to coupling with the neighboring fluorine atoms. For comparison, in the structurally related compound 5-Bromo-1,2,3-trifluorobenzene, the aromatic protons appear as multiplets. magritek.com

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon of the bromomethyl group (-CH₂Br) would likely resonate at a characteristic chemical shift. The six aromatic carbons would exhibit complex splitting patterns due to one-bond and multi-bond couplings with the fluorine atoms. The carbon atoms directly bonded to fluorine (C-2, C-3, C-4) would show large one-bond carbon-fluorine coupling constants (¹JCF), while other carbons in the ring would display smaller, long-range couplings. The carbon attached to the bromine atom (C-5) would also have a distinct chemical shift. In the analysis of 5-Bromo-1,2,3-trifluorobenzene, the carbon resonances are clearly resolved, and their multiplicities are influenced by couplings to both protons and fluorine atoms. magritek.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H (-CH₂Br) | 4.5 - 5.0 | Singlet | Chemical shift influenced by adjacent bromine and aromatic ring. |

| ¹H (Ar-H) | Multiplet | Multiplet | Coupled to neighboring fluorine atoms. |

| ¹³C (-CH₂Br) | Varies | Singlet | Characteristic shift for a benzylic bromide. |

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.orgresearchgate.net The ¹⁹F NMR spectrum of this compound would be expected to show three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring.

The chemical shifts of these fluorine atoms would be influenced by their position relative to the bromine and benzyl (B1604629) bromide substituents. Furthermore, the signals would likely appear as multiplets due to homo-nuclear coupling (¹⁹F-¹⁹F) between the adjacent fluorine atoms. The magnitude of these coupling constants provides valuable information about the relative positions of the fluorine atoms on the aromatic ring. nih.gov

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be of limited use for this specific molecule due to the expected presence of only one aromatic proton. However, in derivatives with more protons, it would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond apart). It would definitively link the benzylic proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by two mass units for the molecular ion. jove.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of a sample of this compound and for identifying any impurities or side-products from a synthesis.

The mass spectrum obtained from GC-MS analysis would show the molecular ion peak, confirming the molecular weight. Additionally, the fragmentation pattern provides a "fingerprint" of the molecule. For benzyl bromides, a common fragmentation pathway is the loss of the bromine atom to form a stable benzyl cation. blogspot.com In the case of this compound, the base peak in the mass spectrum would likely correspond to the 5-bromo-2,3,4-trifluorobenzyl cation. Further fragmentation of the aromatic ring could also be observed.

Interactive Data Table: Expected Mass Spectrometry Fragmentation

| Fragment | m/z (relative to isotopes) | Description |

|---|---|---|

| [M]⁺ | Varies | Molecular ion, showing characteristic bromine isotope pattern. |

| [M-Br]⁺ | Varies | Loss of the benzylic bromine atom to form a stable cation. Likely the base peak. |

An article on the advanced characterization and spectroscopic analysis of This compound cannot be generated at this time. Extensive research did not yield specific analytical data (Liquid Chromatography-Mass Spectrometry, Infrared Spectroscopy, Gas Chromatography, or High-Performance Liquid Chromatography) for this particular chemical compound.

The scientific literature and chemical databases readily provide information for related isomers, such as 3,4,5-trifluorobenzyl bromide and 2,4,5-trifluorobenzyl bromide. However, the precise positioning of the bromine and fluorine atoms on the benzene (B151609) ring in this compound results in a unique spectroscopic fingerprint. Using data from other isomers would be scientifically inaccurate and would not meet the requirements for a focused and precise analysis of the specified compound.

To provide a thorough and accurate article as requested, specific experimental data from the analysis of this compound is necessary. Without access to peer-reviewed studies or technical data sheets detailing the LC-MS, IR, GC, and HPLC analysis of this exact molecule, the generation of the requested content is not possible.

Applications in Advanced Organic Synthesis and Translational Research

Strategic Building Block in Complex Molecular Architectures

The strategic importance of 5-Bromo-2,3,4-trifluorobenzyl bromide in organic synthesis lies in its ability to introduce a polyhalogenated phenyl group into a variety of molecular scaffolds. The presence of multiple fluorine atoms can significantly alter the physicochemical properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding affinity to biological targets. The reactive benzyl (B1604629) bromide group serves as a convenient handle for attaching this valuable moiety to other molecules.

Synthesis of Novel Fluorinated Aromatic Scaffolds

Fluorinated aromatic compounds are of great interest in materials science and medicinal chemistry due to their unique electronic properties and enhanced stability. chemimpex.com this compound serves as a key starting material for the synthesis of novel fluorinated aromatic scaffolds. The benzyl bromide functionality can be used to initiate a variety of coupling reactions, allowing for the construction of larger, more complex aromatic systems. For instance, it can be used in Friedel-Crafts alkylation reactions to attach the 5-bromo-2,3,4-trifluorobenzyl group to other aromatic rings, thereby creating new polycyclic aromatic compounds with tailored electronic and steric properties.

Construction of Diverse Functionalized Benzyl Derivatives

The benzyl bromide moiety of this compound is highly susceptible to nucleophilic substitution reactions. This reactivity allows for the facile construction of a wide range of functionalized benzyl derivatives. For example, it can react with amines, alcohols, thiols, and carbanions to form the corresponding N-benzyl, O-benzyl, S-benzyl, and C-benzyl compounds, respectively. This versatility has been exploited in the synthesis of complex molecules, including heterocyclic compounds and natural product analogs. A notable example of this type of reaction is the synthesis of N-benzylisatin derivatives, where a benzyl bromide is reacted with an isatin (B1672199) derivative under basic conditions to form a new carbon-nitrogen bond. mdpi.com This reaction is a key step in the synthesis of various biologically active molecules. mdpi.com

Role in Medicinal Chemistry and Agrochemical Discovery

The unique combination of a bromine atom, multiple fluorine atoms, and a reactive benzyl group makes this compound a valuable precursor in the discovery of new drugs and agrochemicals. The halogen atoms can modulate the biological activity of a molecule, while the benzyl group can serve as a linker to connect the fluorinated ring to a pharmacophore.

Precursor for Potential Antiviral Agents

There is growing interest in the development of new antiviral agents to combat emerging and drug-resistant viral infections. This compound has been identified as a promising precursor for the synthesis of potential antiviral compounds. For instance, the isatin scaffold, which can be functionalized using benzyl bromides, is known to exhibit a broad range of biological activities, including antiviral effects. nih.gov Furthermore, benzyl bromide derivatives are used in the synthesis of inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NS5B polymerase. chemicalbook.com The incorporation of the 5-bromo-2,3,4-trifluorobenzyl moiety into these and other known antiviral scaffolds is a promising strategy for the discovery of novel antiviral drug candidates.

Intermediate in the Synthesis of Anti-Cancer Agent Candidates

Cancer remains a leading cause of death worldwide, and there is an urgent need for the development of new and more effective anti-cancer drugs. This compound serves as a key intermediate in the synthesis of a variety of anti-cancer agent candidates. For example, it can be used to synthesize derivatives of 1-benzyl-5-bromoindolin-2-one, a scaffold that has shown promising anti-proliferative activity against various cancer cell lines. mdpi.comnih.gov The introduction of the 5-bromo-2,3,4-trifluorobenzyl group into such molecules can enhance their potency and selectivity. Research has shown that certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives exhibit significant cytotoxic effects against breast and lung cancer cells. nih.gov

| Compound Class | Cancer Cell Line | Biological Activity |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Breast (MCF-7) | IC50 values as low as 2.93 µM |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | Lung (A-549) | Significant cell growth inhibition |

Development of Compounds Targeting Specific Enzymes (e.g., Tyrosine Kinase Inhibitors, HCV Polymerase Inhibitors)

Many modern drugs act by inhibiting specific enzymes that are involved in disease processes. This compound is a valuable tool for the development of such enzyme inhibitors.

Tyrosine Kinase Inhibitors:

Tyrosine kinases are a class of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. ed.ac.uk Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer. ed.ac.uk Consequently, tyrosine kinase inhibitors have emerged as an important class of anti-cancer drugs. ed.ac.uk this compound can be used to synthesize potent and selective tyrosine kinase inhibitors. For example, the 1-benzyl-5-bromoindolin-2-one scaffold has been shown to be a promising platform for the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis. mdpi.comnih.gov

HCV Polymerase Inhibitors:

Hepatitis C is a viral infection that can lead to serious liver damage. The HCV NS5B polymerase is an essential enzyme for the replication of the virus and is a major target for the development of anti-HCV drugs. nih.govnih.gov Benzothiadiazine derivatives are a known class of HCV NS5B polymerase inhibitors. nih.gov Benzyl bromides are utilized in the synthesis of various heterocyclic systems, and this compound can serve as a precursor for novel benzothiadiazine analogs and other potential HCV polymerase inhibitors. chemicalbook.com

| Target Enzyme | Compound Class | Example of Activity |

| VEGFR-2 | 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives | IC50 values in the sub-micromolar range (e.g., 0.503 µM) |

| HCV NS5B Polymerase | Benzothiadiazine and Naphthyridine Analogs | Potent inhibition of both genotypes 1a and 1b |

Scaffolds for Receptor Antagonists Research

The strategic incorporation of fluorine and bromine into organic molecules is a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacological profiles of therapeutic agents. nih.govump.edu.plresearchgate.net The compound this compound serves as a key building block in this context, offering a unique combination of substituents that can be leveraged in the synthesis of novel scaffolds for receptor antagonists. The presence of multiple fluorine atoms on the aromatic ring can significantly influence the electronic properties, conformation, and metabolic stability of a molecule. nih.govresearchgate.net These alterations can lead to improved binding affinity and selectivity for target receptors. researchgate.netfluorochem.co.uk

The trifluorinated phenyl moiety can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's properties to optimize its interaction with a biological target. researchgate.net The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the elaboration of the molecular scaffold and the introduction of further diversity. ump.edu.pl This versatility makes this compound a valuable precursor for the construction of libraries of compounds to be screened for antagonist activity against a range of receptors, such as G-protein coupled receptors (GPCRs). While specific examples of its direct use in the synthesis of marketed receptor antagonists are not prevalent in publicly available literature, its structural motifs are highly relevant to the design of new bioactive molecules. ontosight.ai The principles of drug design strongly suggest its utility in creating novel chemical entities with the potential for high target affinity and favorable pharmacokinetic properties. nih.gov

| Property Enhanced by Fluorination | Impact on Drug Design |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to longer half-life. nih.govmdpi.com |

| Binding Affinity | Altered electronic interactions with the target protein, potentially increasing potency. researchgate.netfluorochem.co.uk |

| Lipophilicity | Modified membrane permeability and bioavailability. nih.govmdpi.com |

| Conformation | Influences the three-dimensional shape of the molecule to better fit the receptor's binding site. nih.gov |

Contribution to Agrochemical Lead Optimization and Formulation

The development of new agrochemicals is driven by the need for compounds with high efficacy, selectivity, and favorable environmental profiles. The inclusion of fluorine atoms and trifluoromethyl groups is a widely adopted strategy in the agrochemical industry to achieve these goals. sigmaaldrich.comyoutube.comresearchgate.net this compound represents a valuable intermediate in the synthesis of next-generation pesticides and herbicides. The trifluorinated aromatic ring is a common feature in many successful agrochemicals, as it can enhance the biological activity of the molecule. jst.go.jpbeilstein-journals.orgnih.gov

The electron-withdrawing nature of the fluorine atoms can influence the molecule's interaction with its biological target, potentially leading to increased potency. ossila.com Furthermore, the C-F bond is exceptionally strong, which can impart greater metabolic stability to the compound, resulting in longer-lasting efficacy in the field. mdpi.com The lipophilicity of the molecule can also be fine-tuned through fluorination, which affects its uptake and transport within the target pest or plant. youtube.comresearchgate.net

The benzyl bromide functionality of this compound allows for its incorporation into a wide variety of molecular structures during the lead optimization phase of agrochemical research. google.com This enables chemists to systematically modify a lead compound to improve its performance characteristics. While specific, publicly documented examples of its use in commercial agrochemical formulations are limited, the well-established principles of agrochemical design indicate its potential as a key building block for the creation of new and improved crop protection agents. researchgate.netbeilstein-journals.org

| Feature of this compound | Contribution to Agrochemical Design |

| Polyfluorinated Aromatic Ring | Enhances biological efficacy and metabolic stability. sigmaaldrich.comresearchgate.net |

| Benzyl Bromide Group | Provides a reactive site for synthesis and derivatization. google.com |

| Bromo Substituent | Can be used for further chemical modifications. ump.edu.pl |

Application in Materials Science Research

Synthesis of Specialty Polymers with Tuned Properties

Fluorinated polymers are renowned for their unique and valuable properties, including high thermal stability, chemical inertness, and low surface energy. numberanalytics.comalfa-chemistry.comacs.org this compound can serve as a functional monomer or precursor in the synthesis of specialty polymers with precisely tuned characteristics. The presence of the polyfluorinated aromatic ring in the polymer backbone or as a side chain can impart desirable fluoropolymer properties to the resulting material. google.com

The reactive benzyl bromide group can be utilized in various polymerization reactions, including as an initiator for certain types of controlled radical polymerization or for post-polymerization modification to introduce the fluorinated moiety onto a pre-existing polymer chain. researchgate.net The incorporation of the 5-Bromo-2,3,4-trifluorobenzyl group can be used to modify the refractive index, dielectric constant, and surface properties of polymers. Such materials are of interest for applications in electronics, optics, and advanced coatings. numberanalytics.com The synthesis of star-branched polymers has been demonstrated using benzyl bromide-functionalized polymers as precursors, indicating a pathway for creating complex macromolecular architectures. researchgate.netresearchsolutions.com

Development of Functional Materials Exhibiting Enhanced Thermal or Chemical Resistance

The inherent stability of the carbon-fluorine bond is a key factor in the high thermal and chemical resistance of fluorinated materials. numberanalytics.com By incorporating this compound into a material's structure, it is possible to significantly enhance its resistance to harsh chemical environments and high temperatures. sigmaaldrich.comnumberanalytics.com Fluorinated aromatic compounds are known to be more stable towards oxidation and other degradation reactions compared to their non-fluorinated counterparts. numberanalytics.com

Materials synthesized using this building block could find applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries. alfa-chemistry.com The polyfluorinated aromatic structure can contribute to the creation of materials that are resistant to a wide range of solvents, acids, and bases. Furthermore, the high halogen content of molecules derived from this compound can also contribute to flame retardant properties, an important consideration in many material applications. google.com The development of high-performance polymers, such as those used for seals, gaskets, and protective coatings, can benefit from the integration of highly fluorinated and brominated building blocks like this compound.

| Property | Contribution of this compound | Potential Applications |

| Thermal Stability | High C-F bond energy. mdpi.com | High-temperature electronics, aerospace components. alfa-chemistry.com |

| Chemical Resistance | Stability of the fluorinated aromatic ring. numberanalytics.com | Chemical processing equipment, protective coatings. alfa-chemistry.com |

| Low Surface Energy | Presence of multiple fluorine atoms. acs.org | Non-stick and low-friction surfaces. |

| Flame Retardancy | High halogen content (bromine and fluorine). google.com | Fire-resistant materials for construction and transportation. |

Utilization as a Derivatization Reagent in Analytical Chemistry

Enabling Enhanced Detection in GC and MS Methodologies

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as gas chromatography (GC) or mass spectrometry (MS). This compound is structurally similar to well-known derivatization reagents like pentafluorobenzyl bromide (PFB-Br), and is expected to exhibit similar utility in enhancing the detection of a wide range of analytes.

The primary advantage of using such reagents is the introduction of a polyfluorinated moiety into the analyte molecule. This significantly increases the response of an electron capture detector (ECD), a highly sensitive detector used in GC. The electronegative fluorine atoms readily capture electrons, generating a strong signal and allowing for the detection of analytes at very low concentrations.

In mass spectrometry, derivatization with a reagent like this compound can improve the chromatographic properties of polar analytes by increasing their volatility. Furthermore, the resulting derivatives often produce characteristic fragmentation patterns upon ionization, which can aid in the structural elucidation and quantification of the analyte. This approach is particularly useful for the analysis of compounds containing functional groups such as phenols, carboxylic acids, and thiols.

Contribution to Ligand Design for Catalytic Systems

Following a comprehensive search of scientific literature and chemical databases, no specific research or applications detailing the use of this compound in the design of ligands for catalytic systems have been identified. The available data does not indicate that this compound has been utilized as a precursor or building block for the synthesis of ligands employed in catalysis.

The introduction of a 5-bromo-2,3,4-trifluorobenzyl moiety onto a ligand scaffold could theoretically influence the steric and electronic properties of the resulting metal complex. The electron-withdrawing nature of the fluorine atoms and the bromine atom would be expected to impact the electron density at the metal center, which in turn could modulate its catalytic activity, selectivity, and stability. The bulky, substituted benzyl group could also create a specific steric environment around the catalytically active site.

However, without experimental data or published research, any discussion of its potential role remains purely speculative. The scientific community has not, to date, published any findings on the synthesis of such ligands or their application in catalytic transformations. Therefore, it is not possible to provide detailed research findings, data tables, or specific examples as requested.

Further research would be required to explore the potential of this compound as a building block in coordination chemistry and to determine if ligands incorporating this moiety offer any advantages in catalytic system design.

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations of Compound Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of 5-Bromo-2,3,4-trifluorobenzyl bromide, might interact with a biological target like a protein or enzyme.

While specific docking studies involving this compound are not readily found, research on similar halogenated compounds suggests that the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, which are critical for binding affinity. researchgate.netmdpi.com Docking simulations for this compound would involve preparing its 3D structure and placing it into the active site of a target receptor to calculate the binding energy and analyze interaction patterns, such as hydrogen bonds and hydrophobic contacts. researchgate.netscivisionpub.com Such studies could identify it as a potential inhibitor for various enzymes, a path often explored for halogenated organic molecules. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and the stability of ligand-protein complexes. An MD simulation for this compound, particularly when docked with a protein, would reveal the stability of the binding pose predicted by docking. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental for understanding a molecule's electronic properties and predicting its chemical reactivity. researchgate.netmdpi.com For this compound, these calculations can provide a detailed picture of its molecular structure and energy.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms would significantly influence the energies of these orbitals. The LUMO is likely centered around the bromomethyl group, indicating its susceptibility to nucleophilic attack, a characteristic reaction for benzyl (B1604629) bromides. researchgate.net The HOMO would likely be distributed across the fluorinated benzene (B151609) ring.

Interactive Data Table: Predicted FMO Properties

| Property | Predicted Value/Location for this compound | Significance |

| HOMO Energy | Relatively low | Indicates resistance to oxidation |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction/nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability |

| LUMO Location | Primarily on the -CH₂Br group | Site of nucleophilic attack |

Molecular Electrostatic Potential Surface (MEPS) Mapping

A Molecular Electrostatic Potential Surface (MEPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-deficient (positive potential) regions. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

For this compound, the MEPS would show:

Negative Potential: Concentrated around the electronegative fluorine and bromine atoms on the aromatic ring. These regions are prone to electrophilic attack.

Positive Potential: Located on the hydrogen atoms and, significantly, on the carbon of the bromomethyl (-CH₂Br) group, confirming it as the primary site for nucleophilic substitution reactions.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is a cornerstone of modern SAR, allowing for the systematic modification of a lead compound to predict changes in activity. nih.gov

For this compound, a computational SAR study would involve creating a library of virtual derivatives by altering the substituents on the benzene ring. For instance, the position of the bromine or the number of fluorine atoms could be varied. Quantum chemical properties (like the HOMO-LUMO gap) and predicted binding affinities from docking simulations for each derivative would then be correlated with potential biological activity. nih.govresearchgate.net This process helps in designing new molecules with enhanced potency and selectivity. nih.gov

Prediction and Validation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. The primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon, displacing the bromide ion. wikipedia.org

Theoretical calculations can determine whether this reaction proceeds via an Sₙ1 (carbocation intermediate) or Sₙ2 (concerted) mechanism. vaia.compearson.com Given the benzylic position, which can stabilize a carbocation, an Sₙ1 pathway is plausible. vaia.com However, DFT computations can model the transition states for both pathways. researchgate.net The presence of multiple electron-withdrawing fluorine atoms on the ring would likely destabilize a potential carbocation, potentially favoring an Sₙ2 mechanism. researchgate.net Quantum chemical calculations could precisely model the energy barriers for each step, predicting the most likely reaction pathway under different conditions. researchgate.netnih.gov

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on environmentally benign processes. Future research into the synthesis of 5-Bromo-2,3,4-trifluorobenzyl bromide will likely prioritize green chemistry principles. This includes the exploration of synthetic routes that minimize hazardous waste and reduce energy consumption.

Key areas of development may include:

Continuous-flow processes: Shifting from traditional batch synthesis to continuous-flow reactors can offer better control over reaction parameters, leading to higher yields and purity while minimizing waste. researchgate.net This technology enhances heat and mass transfer, reduces reaction times, and provides a safer, more efficient platform for chemical production. researchgate.net

Alternative solvents: Research into replacing hazardous solvents, such as chlorinated hydrocarbons often used in bromination reactions, with greener alternatives like acetonitrile (B52724) or even solvent-free conditions is a significant trend. organic-chemistry.orgchemicalbook.com

Catalyst recycling: For synthetic steps involving catalysts, the development of methods for their efficient recovery and reuse is crucial for economic and environmental sustainability.

Exploration of Novel Catalytic Transformations for Diverse Derivatizations

The reactivity of the benzyl (B1604629) bromide moiety makes this compound a valuable building block. Future research is expected to uncover new catalytic systems to expand the range of molecules that can be synthesized from this precursor.

Potential areas of investigation include:

Photoredox catalysis: This emerging field uses light to drive chemical reactions, often under mild conditions. Metallaphotoredox reactions, for instance, have been shown to be effective for cross-electrophile coupling between aryl bromides and benzyl bromides, providing access to diverse chemical structures. nih.gov

Palladium-catalyzed cross-coupling: While established, there is ongoing research to develop more efficient palladium catalysts for coupling benzyl bromides with various partners, including organolithium reagents, which can proceed rapidly at room temperature. nih.gov

Asymmetric catalysis: For the synthesis of chiral molecules, the development of catalytic methods that allow for the enantioselective derivatization of the benzyl bromide would be a significant advancement.

Expansion of Applications in Underexplored Areas of Medicinal and Materials Science

The unique substitution pattern of this compound, with its combination of bromine and fluorine atoms, suggests potential for novel applications in both medicinal chemistry and materials science.

Medicinal Chemistry: The presence of trifluoromethyl groups can enhance the biological activity and metabolic stability of drug candidates. chemimpex.com Future research could involve incorporating the 5-bromo-2,3,4-trifluorobenzyl moiety into new classes of therapeutic agents. The compound could be a valuable intermediate in the synthesis of novel anticancer agents or inhibitors of specific enzymes. nih.govchemicalbook.com

Materials Science: Fluorinated compounds often exhibit unique properties such as thermal stability and chemical resistance. This makes this compound a potential precursor for advanced polymers and coatings with tailored properties. chemimpex.com

Integration with Automation and Artificial Intelligence in Chemical Synthesis

The synthesis and derivatization of complex molecules are increasingly benefiting from automation and artificial intelligence (AI).

Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility, accelerating the discovery of new compounds. nih.gov These automated systems can be used for parallel or combinatorial synthesis of compound libraries, significantly reducing the time required for development. nih.gov

AI-driven retrosynthesis: AI algorithms are being developed to predict optimal synthetic routes for target molecules, including reaction conditions and potential by-products. synthiaonline.com This can help chemists design more efficient and reliable syntheses.

Self-optimizing reaction systems: The integration of AI with automated flow chemistry systems allows for real-time optimization of reaction conditions to maximize yield and minimize impurities. researchgate.net

Advanced Computational Tools for Rational Design and Predictive Chemistry

Computational chemistry plays a vital role in modern drug discovery and materials science.

Density Functional Theory (DFT): DFT calculations can provide insights into the molecular structure, stability, and reactivity of this compound and its derivatives. nih.govdntb.gov.ua This information can be used to predict the outcomes of reactions and to design molecules with specific properties.

Molecular Docking: In medicinal chemistry, computational docking studies can predict how molecules will interact with biological targets, helping to identify promising drug candidates. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be used to correlate the chemical structure of a series of compounds with their biological activity, aiding in the design of more potent molecules. researchgate.net

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To explore the full potential of this compound as a synthetic building block, high-throughput screening (HTS) and combinatorial chemistry will be essential.

Rapid Reaction Screening: HTS allows for the rapid evaluation of a large number of reaction conditions to identify optimal parameters for a given transformation. semanticscholar.orgunchainedlabs.com This can dramatically accelerate the process of developing new synthetic methods.

Combinatorial Libraries: By reacting this compound with a diverse range of other building blocks in a combinatorial fashion, large libraries of new compounds can be generated. These libraries can then be screened for desirable properties in areas such as drug discovery and materials science. The use of automated systems can facilitate the synthesis and screening of these large compound libraries. nih.gov

Q & A

Q. How can contradictions in reported melting points or spectral data be resolved?

- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. For example, 5-bromo-2-fluorobenzoic acid (CAS 146328-85-0) has variable mp reports due to hydrate formation. Use DSC-TGA to confirm thermal stability and Karl Fischer titration for water content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。